Fmoc-Leu-Phe-Ala-OH
Description
Contextualization as a Fundamental Building Block in Complex Oligopeptide and Polypeptide Synthesis
Fmoc-Leu-Phe-Ala-OH serves as a fundamental building block in the synthesis of more complex oligopeptides and polypeptides, primarily through Solid-Phase Peptide Synthesis (SPPS) americanpeptidesociety.orgnih.gov. The Fmoc strategy in SPPS involves the sequential coupling of Fmoc-protected amino acids to a growing peptide chain anchored to a solid support genscript.comamericanpeptidesociety.org. After each coupling step, the Fmoc group on the terminal amino acid is removed using a mild base, typically piperidine (B6355638), to expose the free amine for the next coupling reaction genscript.comamericanpeptidesociety.orgacs.org.
Significance in the Emerging Field of Self-Assembling Peptides and Advanced Biomaterials
Fmoc-modified amino acids and short peptides, including those containing sequences like Leu, Phe, and Ala, have garnered significant attention in the emerging field of self-assembling peptides and advanced biomaterials researchgate.netresearchgate.netnih.gov. The inherent hydrophobicity and aromaticity of the Fmoc group, combined with the specific sequence and properties of the amino acids, can drive the self-assembly of these molecules into ordered nanostructures, such as nanofibers and hydrogels researchgate.netnih.govnih.govfrontiersin.orgresearchgate.net.
The self-assembly process is typically influenced by factors such as concentration, pH, temperature, and solvent conditions researchgate.net. The resulting supramolecular structures can mimic aspects of the extracellular matrix and exhibit properties relevant to various applications, including drug delivery, tissue engineering, and antibacterial materials researchgate.netresearchgate.netnih.govnih.govbeilstein-journals.orgmedchemexpress.com. While Fmoc-Phe-Phe is a particularly well-studied self-assembling dipeptide nih.govfrontiersin.orgmdpi.com, the inclusion of Leu and Ala in this compound provides a different arrangement of hydrophobic residues that could lead to distinct self-assembly behaviors and resulting material properties. Research into structurally related Fmoc-peptides, such as Fmoc-Ala-Ala-OH and Fmoc-Leu-OH, has demonstrated their ability to form self-assembled structures with potential as scaffold materials researchgate.netmedchemexpress.com.
Overview of Key Research Trajectories Involving this compound and Structurally Related Fmoc-Peptides
Research involving this compound and structurally related Fmoc-peptides follows several key trajectories:
Peptide Synthesis Methodologies: Investigation into efficient and optimized methods for incorporating this compound and similar fragments into longer peptide sequences. This includes exploring different coupling reagents and reaction conditions in SPPS thieme-connect.comrsc.org. Studies have also examined the use of alternative bases for Fmoc deprotection in the context of green solid-phase peptide synthesis, analyzing their efficiency in Fmoc removal and scavenging of side products acs.org.
Self-Assembly Mechanisms and Structure-Property Relationships: Detailed studies on how the sequence and chemical modifications, such as the Fmoc group, influence the self-assembly behavior of these peptides. This involves characterizing the resulting nanostructures using techniques like microscopy and spectroscopy and understanding the relationship between the molecular structure and the macroscopic properties of the assembled materials, such as mechanical strength and the ability to form hydrogels nih.govfrontiersin.orgresearchgate.net. Research on various Fmoc-dipeptides, including Fmoc-Phe-Leu and Fmoc-Tyr-Leu, highlights the importance of amino acid sequence and external factors in determining self-assembled structures frontiersin.org.
Development of Functional Biomaterials: Exploring the potential applications of self-assembled structures formed by this compound and related peptides in creating functional biomaterials. This includes research into their use as scaffolds for cell culture, matrices for controlled drug release, and materials with inherent antibacterial properties researchgate.netresearchgate.netnih.govbeilstein-journals.orgmedchemexpress.com. Studies have shown that co-assembly of different Fmoc-modified amino acids or peptides can lead to materials with combined functionalities, such as hydrogels with both structural integrity and antimicrobial activity nih.govbeilstein-journals.org.
Research findings often involve the characterization of self-assembled structures and the evaluation of material properties. For example, studies on Fmoc-protected amino acids like Fmoc-Ala-OH and Fmoc-Leu-OH have investigated the morphologies of their self-assembled structures under different solvent conditions researchgate.net.
Properties
CAS No. |
186020-93-9 |
|---|---|
Molecular Formula |
C4H3BrSe |
Synonyms |
Fmoc-Leu-Phe-Ala-OH |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Chemical Transformations
Chemoenzymatic Synthesis Approaches
Chemoenzymatic peptide synthesis (CEPS) is an emerging technology that combines chemical synthesis (often SPPS for preparing peptide fragments) with enzymatic ligation to assemble peptides or small proteins. cnbiosynth.combachem.comenzytag.comrsc.orgqyaobio.com This approach leverages the high specificity and efficiency of enzymes (peptiligases) for peptide bond formation, often under mild, aqueous conditions. cnbiosynth.combachem.comenzytag.comqyaobio.com
While CEPS is particularly advantageous for the synthesis of long, complex, or cyclic peptides that are challenging to produce by traditional SPPS due to aggregation or incomplete couplings, its application to a simple linear tripeptide like Fmoc-Leu-Phe-Ala-OH is less common as the primary synthetic route. cnbiosynth.combachem.comrsc.orgqyaobio.com
However, enzymatic methods could potentially be explored for specific steps, such as:
Enzymatic coupling of pre-synthesized dipeptide fragments (e.g., Fmoc-Leu-Phe-OH and Ala-OH) or amino acids.
Enzymatic deprotection of specific groups, although enzymatic removal of the Fmoc group is not a standard approach.
CEPS typically involves the enzymatic ligation of shorter peptide fragments, which are often synthesized using Fmoc SPPS. bachem.com For this compound, one could theoretically synthesize Fmoc-Leu-Phe-OH and Ala-OH separately and then attempt enzymatic ligation. However, for such a short and linear sequence, the established and optimized Fmoc SPPS protocols are generally more straightforward and cost-effective. CEPS is more likely to be considered for peptides with challenging sequences, a high propensity for aggregation, or the need for specific regioselective ligations not easily achieved chemically. cnbiosynth.combachem.comrsc.orgqyaobio.com
Investigation of Protease-Catalyzed Peptide Bond Formation (e.g., Thermolysin-catalyzed coupling)
Protease-catalyzed peptide synthesis offers an alternative to chemical methods, often operating under milder conditions. While proteases typically catalyze hydrolysis, they can be used for synthesis under specific, non-physiological conditions, such as in organic media or at solid/liquid interfaces. nih.gov Thermolysin, an endo-protease with a preference for hydrophobic/aromatic residues at the N-terminal peptide bonds, has been explored for catalyzing peptide bond formation. nih.gov Studies have shown that thermolysin can catalyze the coupling of Fmoc-protected amino acids, including hydrophobic ones, to immobilized amino acids on solid supports like PEGA resin. researchgate.netresearchgate.netnih.gov For instance, thermolysin successfully catalyzed the coupling of Fmoc-Leu to immobilized Phenylalanine, resulting in the formation of Fmoc-Leu-Phe. researchgate.net The efficiency of this enzymatic coupling can be influenced by factors such as the substrate's hydrophobicity and the reaction conditions, including pH and the presence of organic solvents or solid supports. researchgate.netnih.gov
Enzymatic Drive for Self-Assembly in Peptide Systems
Enzyme-catalyzed reactions can be utilized to manipulate molecular assembly, providing a bottom-up approach for creating ordered structures from peptides and their derivatives. frontiersin.org Proteases can transform peptide precursors into building blocks that self-assemble into structures like nanofibers through non-covalent interactions. nih.govfrontiersin.org This enzymatic drive for self-assembly can be achieved through either bond-cleaving or bond-forming reactions catalyzed by proteases. frontiersin.org For example, thermolysin has been used to trigger the self-assembly of short peptides by catalyzing their condensation. nih.gov This approach integrates protease-catalyzed peptide synthesis with self-assembly, shifting the equilibrium towards condensation in aqueous environments. nih.gov
Solution-Phase Synthesis Techniques for this compound and its Analogs
Solution-phase peptide synthesis involves coupling amino acids in a homogeneous solution. This method is often preferred for the synthesis of short peptides (typically ≤10-15 amino acids) and can be advantageous for large-scale production. rsc.org The synthesis of peptides in solution requires the protection of reactive functional groups on the amino acids to control the coupling reaction and prevent unwanted side reactions. bachem.com
Studies on solution-phase peptide synthesis have investigated various coupling reagents and conditions to optimize yields and minimize side reactions. For instance, the coupling of Fmoc-protected amino acids with amino acid esters in the presence of coupling reagents like carbodiimides (e.g., DCC, DIC) often requires additives like HOBt or HOAt to suppress racemization. uni-kiel.demdpi.combachem.com Microwave heating has also been explored to accelerate solution-phase peptide coupling reactions. mdpi.com
Isotopic Labeling Strategies for Enhanced Spectroscopic and Mechanistic Studies (e.g., 13C/15N-labeling)
Isotopic labeling, such as with 13C and 15N, is a powerful technique used in peptide chemistry to enhance spectroscopic and mechanistic studies. Incorporating stable isotopes into specific positions within a peptide allows for detailed analysis using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This can provide insights into peptide structure, dynamics, folding, and interactions.
For this compound, isotopic labeling could involve synthesizing the peptide using amino acids where specific carbon atoms (13C) or nitrogen atoms (15N) have been replaced with their heavier isotopes. This requires the availability of isotopically labeled Fmoc-protected amino acid building blocks (e.g., Fmoc-L-[U-13C, 15N]-Leucine, Fmoc-L-[U-13C, 15N]-Phenylalanine, Fmoc-L-[U-13C, 15N]-Alanine). These labeled amino acids can then be incorporated into the peptide sequence using standard synthetic methodologies, either in solution or on a solid support. Spectroscopic analysis of the labeled peptide can provide specific information about the labeled residues and their environment within the peptide structure.
Stereochemical Integrity in Peptide Synthesis
Maintaining stereochemical integrity, specifically preventing racemization and epimerization, is a critical challenge in peptide synthesis, especially when using activated amino acid derivatives.
Studies on Racemization and Epimerization Mechanisms during Fmoc Deprotection and Coupling
Racemization (loss of stereochemical purity at a chiral center) and epimerization (change in configuration at a chiral center, leading to a diastereomer) can occur during peptide synthesis, particularly at the α-carbon of activated amino acids. uni-kiel.demdpi.com Two primary mechanisms contribute to epimerization: direct α-hydrogen abstraction by a base and the formation of an oxazol-5(4H)-one intermediate. mdpi.comuniurb.itthieme-connect.de
During Fmoc-based synthesis, the basic conditions used for Fmoc deprotection (commonly piperidine) can potentially promote α-hydrogen abstraction, especially for residues with acidic α-protons. nih.govmdpi.com The formation of oxazolones is particularly relevant during the activation and coupling steps, where the activated carboxyl group can cyclize with the N-acyl group, leading to a planar oxazolone (B7731731) intermediate that can be easily racemized or epimerized before reacting with the incoming amine. uni-kiel.demdpi.comuniurb.itthieme-connect.de Studies have investigated the extent of racemization for different amino acids under various coupling conditions. Histidine, in particular, is known to be prone to racemization due to the catalytic effect of its imidazole (B134444) ring. nih.gov Aspartic acid residues are also susceptible to side reactions, including aspartimide formation, which can lead to epimerization. mdpi.comiris-biotech.de
Development of Methodologies to Mitigate Enantiomeric Impurities
Significant efforts have been directed towards developing strategies to minimize or prevent racemization and epimerization during peptide synthesis. These methodologies focus on optimizing coupling conditions, selecting appropriate coupling reagents and additives, and modifying the protecting group strategy or synthetic approach.
Using coupling reagents that suppress oxazolone formation is a key strategy. Additives like HOBt, HOAt, and Oxyma Pure are commonly used in combination with carbodiimides or uronium/aminium reagents to form activated esters that are less prone to cyclization and racemization. uni-kiel.demdpi.combachem.com The choice of base and solvent can also impact stereochemical integrity. Using hindered or weaker bases, or optimizing base concentration, can reduce the extent of α-hydrogen abstraction during Fmoc deprotection. nih.govbachem.comresearchgate.net Some studies suggest that alternative deprotection cocktails, such as those containing DBU or piperazine/DBU mixtures, might offer improved results in terms of epimerization compared to standard piperidine (B6355638) solutions, especially for sensitive sequences. nih.govrsc.org
Modifications to the synthetic strategy, such as using specific linkers in solid-phase synthesis or employing different protection schemes for sensitive amino acids (e.g., histidine, cysteine), are also employed to mitigate epimerization. nih.govresearchgate.netsigmaaldrich.comiris-biotech.de For example, using trityl-type resins can reduce epimerization issues with C-terminal cysteine residues. sigmaaldrich.com
Self Assembly Phenomena and Supramolecular Architectures
Fundamental Driving Forces for Supramolecular Organization
The self-assembly of Fmoc-Leu-Phe-Ala-OH is initiated and stabilized by a combination of π-stacking, hydrogen bonding, and hydrophobic and electrostatic interactions. nih.govresearchgate.net The synergy between these forces dictates the formation and stability of the final supramolecular structures.
Role of π-Stacking Interactions within the Fluorenylmethyloxycarbonyl (Fmoc) Moiety
The primary driving force for the self-assembly of this compound is the strong π-π stacking interaction between the aromatic fluorenyl rings of the Fmoc groups. researchgate.netreading.ac.ukrsc.org This bulky, hydrophobic moiety provides a significant energetic incentive for the molecules to aggregate, effectively initiating the assembly process. nih.govresearchgate.net These interactions typically result in an offset, face-to-face stacking arrangement of the Fmoc groups, which forms the core of the assembling nanostructure. anu.edu.au The presence of these stacked aromatic groups can be confirmed spectroscopically; for instance, the aggregation of the fluorenyl groups often leads to a red-shift in the fluorescence emission spectrum, indicating the formation of excimers. nih.gov Studies on various Fmoc-amino acids and peptides consistently highlight that π-π stacking is a crucial, non-directional force that drives the initial association of monomers in solution. rsc.orgnih.gov
Contribution of Intermolecular Hydrogen Bonding Networks
Once the Fmoc groups have initiated molecular aggregation, the peptide backbone of Leu-Phe-Ala-OH provides the directional specificity required for hierarchical growth through intermolecular hydrogen bonding. manchester.ac.ukrsc.orgacs.org The amide groups along the peptide chain act as both hydrogen bond donors (N-H) and acceptors (C=O). These groups form extensive, cooperative hydrogen-bonding networks between adjacent molecules, leading to the formation of well-defined secondary structures, most commonly antiparallel β-sheets. nih.govacs.orgacs.org This β-sheet arrangement aligns the peptide chains, creating a stable, ribbon-like foundation that extends into a one-dimensional fibril. nih.govresearchgate.net The formation of these hydrogen bonds is a key stabilizing factor that imparts rigidity and order to the final nanofiber structure. nih.govrsc.org
Impact of Hydrophobic and Electrostatic Interactions on Assembly
Electrostatic interactions, primarily involving the C-terminal carboxylic acid group (-COOH), play a critical modulatory role. rsc.org The ionization state of this group is pH-dependent. Under acidic or neutral conditions, the group is largely protonated and uncharged, which minimizes electrostatic repulsion between molecules and facilitates assembly. rsc.orgnih.gov Conversely, under basic conditions, the carboxylic acid is deprotonated to a negatively charged carboxylate (-COO⁻), introducing significant electrostatic repulsion that can inhibit aggregation or even disassemble pre-formed structures. rsc.org This pH-responsiveness is a key characteristic that allows for external control over the self-assembly process. rsc.orgrsc.org
Characterization of Hierarchical Self-Assembled Structures
The synergistic action of the molecular driving forces results in the formation of ordered, hierarchical structures that extend from the nano- to the macro-scale.
Formation of Nanofibers and Fibrillar Morphologies
At the nanoscale, this compound molecules assemble into long, high-aspect-ratio structures commonly referred to as nanofibers or fibrils. researchgate.netnih.gov These fibrils are the fundamental building blocks of the supramolecular architecture. Their formation can be visualized using high-resolution imaging techniques such as Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM), and Atomic Force Microscopy (AFM). nih.govacs.org These analyses typically reveal entangled networks of fibers with diameters on the order of several nanometers. rsc.org Recent cryo-electron microscopy studies on a similar Fmoc-tripeptide hydrogelator revealed a complex triple-stranded helical nanofiber structure, indicating that the molecular packing can be highly intricate. acs.orgfigshare.com This hierarchical assembly, from individual molecules to β-sheet ribbons and finally to nanofibers, is a defining characteristic of Fmoc-peptide systems. anu.edu.au
Advanced Characterization Techniques for Fmoc Leu Phe Ala Oh and Its Self Assemblies
High-Resolution Spectroscopic Analysis
High-resolution spectroscopy is fundamental to confirming the chemical structure and exploring the conformational landscape of Fmoc-Leu-Phe-Ala-OH.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of peptides. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.
¹H NMR and ¹³C NMR: In solution, ¹H NMR spectroscopy allows for the identification of protons associated with the Fmoc protecting group, the distinct amino acid side chains (Leucine, Phenylalanine, Alanine), and the peptide backbone (α-protons and amide protons). The chemical shifts, splitting patterns, and integration of these signals confirm the sequence and integrity of the tripeptide. Similarly, ¹³C NMR provides a unique signal for each carbon atom, confirming the carbon skeleton of the molecule.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in a typical solvent like DMSO-d₆. Note: Exact chemical shifts can vary based on solvent, concentration, and temperature.
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Fmoc Group (Aromatic) | 7.20 - 7.90 | 120.0 - 144.0 |
| Fmoc Group (CH, CH₂) | 4.20 - 4.40 | 46.5, 65.8 |
| Leu (α-H, α-C) | ~4.10 | ~53.0 |
| Leu (β-CH₂) | ~1.60 | ~40.5 |
| Leu (γ-CH) | ~1.45 | ~24.5 |
| Leu (δ-CH₃) | ~0.85 | ~22.0, ~23.5 |
| Phe (α-H, α-C) | ~4.50 | ~55.0 |
| Phe (β-CH₂) | 2.90 - 3.10 | ~37.0 |
| Phe (Aromatic) | 7.15 - 7.30 | 126.0 - 137.0 |
| Ala (α-H, α-C) | ~4.20 | ~50.0 |
| Ala (β-CH₃) | ~1.30 | ~17.0 |
| Amide Protons (NH) | 7.50 - 8.50 | N/A |
| Carbonyl Carbons (C=O) | N/A | 171.0 - 174.0 |
Solid-State NMR (ssNMR): For studying the self-assembled state (e.g., hydrogels or nanofibers), solid-state NMR is particularly powerful. Unlike solution-state NMR, which averages out anisotropic interactions, ssNMR provides information on the structure and dynamics of the peptide in an ordered or semi-ordered solid phase. mdpi.com Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to obtain high-resolution ¹³C spectra of the solid assembly. nih.gov These spectra can reveal conformational details, such as the adoption of β-sheet structures, by analyzing conformation-dependent chemical shifts of the α-carbon and carbonyl carbons. mdpi.com Furthermore, ssNMR can be employed to measure internuclear distances and probe molecular dynamics, such as the motion of amino acid side chains within the assembled nanostructure. rsc.orgnih.gov
Mass spectrometry is a critical analytical technique used to confirm the molecular weight and assess the purity of synthesized peptides like this compound. Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are two "soft" ionization methods well-suited for analyzing delicate biomolecules. creative-proteomics.com
Electrospray Ionization-Mass Spectrometry (ESI-MS): ESI-MS is highly effective for analyzing peptides directly from a solution. The process generates gaseous ions from liquid droplets with minimal fragmentation, typically producing protonated molecular ions [M+H]⁺. It can also form adducts with other cations present in the solvent, such as sodium [M+Na]⁺ or potassium [M+K]⁺. The high accuracy of modern mass analyzers allows for the confirmation of the elemental composition of the peptide. nih.gov
Matrix-Assisted Laser Desorption/Ionization-Time-of-Flight Mass Spectrometry (MALDI-ToF MS): In MALDI-ToF MS, the peptide is co-crystallized with a matrix that absorbs laser energy. A laser pulse desorbs and ionizes the peptide, again primarily forming singly charged ions. This technique is known for its high sensitivity and tolerance to buffers and salts. nih.gov Both ESI and MALDI are valuable for verifying the successful synthesis of this compound and identifying any potential impurities or side products. researchgate.net
Table 2: Calculated Molecular Mass and Expected m/z Values for this compound (C₃₉H₄₁N₃O₆).
| Parameter | Value |
|---|---|
| Molecular Formula | C₃₉H₄₁N₃O₆ |
| Average Molecular Weight | 663.77 g/mol |
| Monoisotopic Molecular Weight | 663.2995 Da |
| Expected [M+H]⁺ (protonated) | 664.3068 m/z |
| Expected [M+Na]⁺ (sodiated) | 686.2887 m/z |
| Expected [M+K]⁺ (potassiated) | 702.2627 m/z |
Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of chemical bonds within a molecule. For peptides, it is an excellent technique for analyzing secondary structure, particularly within self-assembled systems. nih.gov The analysis focuses on the amide bands of the peptide backbone.
The Amide I band (1600–1700 cm⁻¹) is primarily associated with the C=O stretching vibration of the peptide backbone and is highly sensitive to secondary structure. A strong absorption peak in the range of 1620–1640 cm⁻¹ is a hallmark of intermolecular β-sheet formation, a common structural motif in the self-assembly of Fmoc-amino acids and short peptides. researchgate.net The Amide II band (1510–1580 cm⁻¹), which arises from N-H bending and C-N stretching, also provides conformational information. The presence of sharp, distinct peaks in these regions for self-assembled this compound would strongly indicate the formation of ordered, hydrogen-bonded structures like β-sheets. researchgate.net
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. It is a powerful technique for rapidly assessing the secondary structure of peptides and proteins in solution. springernature.com Different secondary structures (α-helix, β-sheet, random coil) give rise to characteristic CD spectra. For self-assembled this compound, which is expected to form β-sheet-rich nanostructures, the CD spectrum would likely exhibit a distinct negative band around 218 nm. The intensity of this signal can provide a qualitative measure of the extent of β-sheet formation within the hydrogel or nanofiber network. nih.gov
Advanced Microscopic and Imaging Techniques
While spectroscopic methods provide molecular-level information, microscopic techniques are essential for visualizing the macroscopic and nanoscopic structures that result from the self-assembly of this compound.
Scanning Electron Microscopy (SEM) is a premier technique for imaging the surface morphology of materials at high resolution. For the study of this compound, SEM is used to visualize the nanostructures formed during self-assembly, such as in a hydrogel. Samples are typically dried using methods like critical-point drying or lyophilization to preserve the delicate network structure, then coated with a conductive material. SEM images can reveal the intricate three-dimensional network of nanofibers, showing their dimensions (diameter and length), porosity, and degree of interconnectivity. This visualization is crucial for understanding how the molecular design of the peptide translates into the macroscopic properties of the resulting soft material. mdpi.com
Transmission Electron Microscopy (TEM), including Cryo-TEM, for Internal Structure and Fibril Imaging
Transmission Electron Microscopy (TEM) is a powerful technique for visualizing the high-resolution morphology of self-assembled nanostructures. For Fmoc-peptide systems, TEM analysis typically reveals the formation of long, entangled fibrillar networks, which constitute the solid scaffold of the hydrogel. These fibrils often exhibit diameters on the nanoscale, ranging from tens to hundreds of nanometers. researchgate.net
In the case of Fmoc-peptide hydrogels, TEM imaging helps to confirm the fibrous nature of the self-assembled matrix, which is a hallmark of these materials. For instance, studies on similar self-assembling Fmoc-dipeptides have shown the presence of long, entangled fibrils that create a nanofibrous texture resembling the native extracellular matrix (ECM). researchgate.net Cryo-TEM, a specialized form of TEM where samples are flash-frozen in a vitrified state, offers the advantage of observing the hydrated structures in a near-native state, minimizing artifacts that can be introduced by conventional sample preparation techniques like drying and staining. This allows for a more accurate determination of fibril dimensions and their spatial organization within the hydrogel network.
Atomic Force Microscopy (AFM) for Nanoscale Topography and Mechanical Properties
Atomic Force Microscopy (AFM) serves a dual purpose in the characterization of this compound assemblies. rsc.org Firstly, it provides high-resolution topographical images of the nanofibrillar network on a surface, complementing TEM data. AFM can be operated in various modes, such as tapping mode, to visualize the delicate fibril structures in either a dried state or under liquid, which helps in understanding how the fibrils intertwine and form pores within the gel matrix.
Secondly, AFM is utilized in force spectroscopy mode to probe the mechanical properties of the assemblies at the nanoscale. rsc.org By measuring the force required to indent the surface of the hydrogel or individual fibrils, it is possible to calculate local mechanical properties like the Young's modulus. A more advanced mode, known as Peak Force Tapping (PFT), allows for the simultaneous acquisition of topographical images and maps of mechanical properties with high spatiotemporal resolution. rsc.org This can reveal variations in stiffness across the hydrogel, providing insights into the homogeneity of the fibrillar network and the mechanics of individual self-assembled structures.
Optical Microscopy for Macro-Scale Morphological Changes and Gel Formation
The appearance of the gel, whether transparent, translucent, or opaque, can be readily assessed using optical microscopy. researchgate.net For example, studies on various Fmoc-amino acids have shown that the final appearance of the gel can vary significantly, with some forming transparent gels indicative of highly uniform, fine fibrils, while others form turbid or opaque gels due to the formation of larger, light-scattering aggregates or spherulites. researchgate.net The simple vial inversion test, often documented with photographs, is a basic but effective macroscopic observation confirming the formation of a self-supporting gel. researchgate.net
Scattering and Rheological Methodologies
Small-Angle X-ray Scattering (SAXS) for Detailed Structural Insights into Assemblies
Small-Angle X-ray Scattering (SAXS) is a non-destructive technique that provides quantitative structural information about macromolecules and their assemblies in solution, typically in the size range of 1 to 100 nm. frontiersin.org For this compound hydrogels, SAXS can yield valuable data on the size, shape, and arrangement of the self-assembled fibrils in their hydrated state. frontiersin.orgnih.gov
By analyzing the scattering pattern of X-rays as they pass through the hydrogel sample, researchers can determine key structural parameters. researchgate.net These include the radius of gyration of the fibrils, their cross-sectional dimensions, and information about their internal packing. SAXS is particularly useful for characterizing the hierarchical structure of the gel network, from the molecular packing within a single fibril to the larger-scale organization of the fibrillar mesh. frontiersin.org Time-resolved SAXS experiments can also be performed to follow the kinetics of fibril formation and assembly during the gelation process. frontiersin.org
Rheological Characterization for Mechanical Properties of Hydrogels (e.g., storage modulus, gelation kinetics)
Rheology is the study of the flow and deformation of matter, and it is the primary method for quantifying the bulk mechanical properties of hydrogels. For this compound hydrogels, oscillatory rheology is used to measure the viscoelastic properties, chiefly the storage modulus (G') and the loss modulus (G''). The storage modulus represents the elastic component (the energy stored during deformation) and is a measure of the gel's stiffness, while the loss modulus represents the viscous component (the energy dissipated as heat).
A key indicator of gel formation is the point at which G' becomes larger than G'', signifying a transition from a liquid-like to a solid-like material. The final G' value at a given frequency indicates the rigidity of the hydrogel. Studies on similar Fmoc-peptide hydrogels have reported a wide range of storage moduli, from several hundred to tens of thousands of Pascals (Pa), depending on the peptide concentration, sequence, and gelation conditions. cnr.itnih.gov
Rheological measurements are also critical for studying gelation kinetics. tainstruments.comtainstruments.comnih.gov In a time sweep experiment, G' and G'' are monitored over time as the gel forms. The "gel point" or "gel time" is often defined as the crossover point where G' = G''. tainstruments.comtainstruments.com This provides a quantitative measure of the speed of the self-assembly and gelation process.
| Fmoc-Peptide System | Concentration (wt%) | Storage Modulus (G') | Reference |
|---|---|---|---|
| Fmoc-K1 Hydrogel | 2.0 | 557 Pa | nih.gov |
| Fmoc-K2 Hydrogel | 2.0 | 925 Pa | nih.gov |
| Fmoc-K3 Hydrogel | 2.0 | 2526 Pa | nih.gov |
| Fmoc-FF / Fmoc-K3 Mixed Hydrogel | 1.0 | 35161 Pa | cnr.it |
Chromatographic Purity and Enantioseparation Studies
The purity and stereochemical integrity of this compound are paramount, as even small impurities can significantly affect self-assembly behavior and the final properties of the hydrogel. merckmillipore.comajpamc.com High-Performance Liquid Chromatography (HPLC) is the standard technique for assessing the purity of the peptide. vulcanchem.com Reversed-phase HPLC (RP-HPLC) using a C18 column is typically employed, with detection by UV absorbance, often around 262 nm, which corresponds to the Fmoc protecting group. vulcanchem.com The goal is to achieve high purity, often specified as ≥99%, to ensure reproducible results. merckmillipore.com Common impurities that must be monitored include dipeptides or deletion sequences that can arise during synthesis. researchgate.net
Furthermore, since the constituent amino acids (Leucine, Phenylalanine, Alanine) are chiral, it is crucial to verify the enantiomeric purity of the final peptide. The presence of D-amino acid contaminants in a peptide intended to be composed of L-amino acids can disrupt the hydrogen bonding and π-stacking interactions that drive self-assembly. Chiral chromatography is used for these enantioseparation studies. nih.govresearchgate.net This involves using a chiral stationary phase (CSP) that can differentiate between the enantiomers. Studies on Fmoc-protected amino acids have shown successful separation of D- and L-isomers on quinine-based CSPs, where the D-isomers typically elute before the L-isomers. vulcanchem.com The enantiomeric excess (ee) should be very high, often greater than 99.8%, for reliable peptide synthesis and self-assembly applications. phenomenex.com
| Technique | Stationary Phase Type | Purpose | Typical Specification | Reference |
|---|---|---|---|---|
| Reversed-Phase HPLC | C18 | Purity Analysis | ≥ 99.0% | merckmillipore.com |
| Chiral HPLC | Polysaccharide-based or Quinine-based CSPs | Enantioseparation | ≥ 99.8% ee | researchgate.netphenomenex.com |
High-Performance Liquid Chromatography (HPLC) and Reverse-Phase HPLC (RP-HPLC) for Purity Assessment and Peptide Purification
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound and for its purification from crude synthetic mixtures. vulcanchem.com Reverse-Phase HPLC (RP-HPLC) is the most common mode used for peptides, leveraging the hydrophobic character of the molecule for separation.
The principle of RP-HPLC involves a non-polar stationary phase, typically a C18 (octadecylsilyl) silica-based column, and a polar mobile phase. vulcanchem.comrsc.org The separation of the target peptide from impurities—such as deletion sequences, incompletely deprotected peptides, or by-products from coupling reactions—is achieved by running a gradient of increasing organic solvent concentration. rsc.org The hydrophobic Fmoc group and the side chains of leucine (B10760876) and phenylalanine contribute significantly to the peptide's retention on the C18 column. vulcanchem.com
For purity assessment, analytical RP-HPLC is employed. A small amount of the sample is injected onto the column, and the chromatogram provides a profile of the components. The purity is determined by integrating the area of the main peptide peak relative to the total area of all peaks detected. rsc.org Detection is commonly performed using a UV detector, as the Fmoc group exhibits strong absorbance around 262-301 nm. vulcanchem.comrsc.org
For purification, preparative RP-HPLC is utilized, which involves larger columns and higher flow rates to handle larger quantities of the crude peptide. vulcanchem.comajpamc.com Fractions are collected as the components elute from the column, and those containing the pure peptide are pooled, followed by solvent removal, typically through lyophilization. rsc.org The selection of the mobile phase, often a mixture of water and acetonitrile (B52724) (ACN) or methanol (B129727) with an acid modifier like trifluoroacetic acid (TFA), is critical for achieving optimal resolution. rsc.orgphenomenex.com TFA is used to improve peak shape and provide counter-ions for the peptide.
| Parameter | Analytical HPLC | Preparative HPLC |
|---|---|---|
| Column | C18, e.g., YMC-Triart C18 (4.6 mm I.D. × 150 mm) rsc.org | C18, e.g., YMC-Triart C18 (20 mm I.D. × 250 mm) rsc.org |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water rsc.org | 0.1% Trifluoroacetic acid (TFA) in Water rsc.org |
| Mobile Phase B | Acetonitrile (ACN) rsc.org | Acetonitrile (ACN) rsc.org |
| Gradient | Linear gradient, e.g., 0-100% B over 40 min rsc.org | Linear gradient, e.g., 0-100% B over 100 min rsc.org |
| Flow Rate | ~1.0 mL/min rsc.org | ~3.0 mL/min or higher rsc.org |
| Detection | UV absorbance at ~262 nm or 301 nm vulcanchem.comrsc.org | UV absorbance at ~230 nm or 301 nm rsc.org |
| Temperature | Ambient or controlled (e.g., 40 °C) rsc.org | Ambient or controlled (e.g., 40 °C) rsc.org |
Chiral Chromatography for Enantiomeric Purity Analysis
The biological activity and self-assembly properties of peptides are critically dependent on their stereochemistry. Since this compound is composed of chiral amino acids, it is essential to verify their enantiomeric purity. The use of L-amino acids is standard, but contamination with D-enantiomers can occur during amino acid manufacturing or peptide synthesis, potentially altering the final product's properties. Chiral chromatography is the definitive method for determining enantiomeric excess (ee), with required purities often needing to be ≥99.8% ee. phenomenex.comcem.com
This technique uses a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers of the analyte. For Fmoc-protected amino acids, polysaccharide-based and quinine-based CSPs have proven effective. phenomenex.comnih.gov While direct chiral analysis of the tripeptide this compound is complex, the enantiomeric purity is typically controlled at the raw material stage by analyzing the individual Fmoc-amino acid building blocks (Fmoc-L-Leu-OH, Fmoc-L-Phe-OH, and Fmoc-L-Ala-OH).
Studies on the chiral separation of Fmoc-amino acids have explored various CSPs. Polysaccharide-based columns, such as Lux Cellulose-1, Cellulose-2, and Cellulose-3, have demonstrated successful separation of numerous Fmoc-amino acids under reverse-phase conditions. phenomenex.com Quinine-based anion-exchanger type CSPs, like QN-AX™, have also shown high efficiency. nih.gov In many documented separations on these types of columns, the D-enantiomer elutes before the L-enantiomer. nih.gov The mobile phase composition, including the organic modifier (e.g., acetonitrile, methanol) and acidic additives (e.g., TFA, formic acid), is optimized to achieve baseline resolution of the enantiomers. phenomenex.comnih.gov
| Analyte | Chiral Stationary Phase (CSP) | Mobile Phase | Elution Order | Reference |
|---|---|---|---|---|
| Fmoc-Ala-OH | Lux Cellulose-3 | Methanol / 0.1% TFA (80:20) | Not Specified | phenomenex.com |
| Fmoc-Leu-OH | QN-AX™ | CO₂/Methanol (60/40 v/v) with 30 mM TEA and 60 mM Formic Acid | D < L | nih.gov |
| Fmoc-Phe-OH | CHIRALPAK ZWIX(+) | H₂O/Methanol (1/99 v/v) with 30 mM TEA and 60 mM Formic Acid | D < L | hplc.eu |
Research Applications and Functionalization in Materials Science and Bioengineering
Development of Peptide-Based Biomaterials
Fmoc-peptide hydrogels are a class of biomaterials valued for their biocompatibility, biodegradability, and structural resemblance to the native extracellular matrix (ECM). The self-assembly process allows for the creation of materials with tunable mechanical properties and the ability to incorporate bioactive motifs, making them highly suitable for biomedical applications.
The development of three-dimensional (3D) scaffolds that mimic the in vivo cellular environment is critical for advancing cell biology and tissue engineering. Traditional 2D cell culture on flat surfaces often fails to replicate the complex cell-cell and cell-matrix interactions that govern cell behavior. Self-assembling Fmoc-peptides can form nanofibrous hydrogels that provide a highly hydrated, porous, and supportive environment for 3D cell culture. nih.govsigmaaldrich.com
Research has demonstrated that hydrogels formed from Fmoc-diphenylalanine (Fmoc-FF) can create a biomimetic scaffold. nih.gov When co-assembled with a bioactive peptide like Fmoc-Arg-Gly-Asp (Fmoc-RGD), these scaffolds can actively promote cell adhesion, spreading, and proliferation by presenting ligands that bind to cell surface integrins. nih.govnih.gov This approach allows for the creation of scaffolds with tunable densities of bioactive signals on the nanofiber surfaces. nih.gov Given that Fmoc-Leu-Phe-Ala-OH contains hydrophobic (Leu, Ala) and aromatic (Phe) residues, it is expected to possess a strong propensity for self-assembly into a stable hydrogel scaffold, potentially offering a unique microenvironment for encapsulating and culturing various cell types.
Table 1: Examples of Fmoc-Peptide Scaffolds in 3D Cell Culture
| Fmoc-Peptide System | Key Characteristics | Observed Cellular Response |
|---|---|---|
| Fmoc-FF / Fmoc-RGD | Co-assembles into a nanofibrous hydrogel network. nih.gov | Promotes adhesion, spreading, and proliferation of dermal fibroblasts. nih.gov |
| Fmoc-FF / Fmoc-RGD | Supports survival and multi-lineage differentiation (osteogenic, adipogenic, chondrogenic) of mesenchymal stem cells (MSCs). nih.gov | Increased proliferation and differentiation compared to control scaffolds. nih.gov |
| Fmoc-D-Phe3 | Forms a 3D nanofiber scaffold with distinct physico-chemical properties based on chirality. nih.gov | Demonstrates potential for creating diverse scaffold architectures. nih.gov |
Enzyme immobilization involves confining enzymes to a solid support to enhance their stability, facilitate their recovery from reaction mixtures, and enable their reuse in continuous processes. mdpi.com This technique offers significant economic and environmental advantages over using free enzymes in solution. mdpi.com Hydrogels are an attractive medium for enzyme entrapment due to their high water content and porous structure, which allows for substrate diffusion while retaining the enzyme.
The nanofibrous network of a self-assembled this compound hydrogel could serve as an effective matrix for the physical entrapment of enzymes. The mild, aqueous conditions under which these hydrogels typically form are compatible with maintaining the delicate three-dimensional structure and catalytic activity of most enzymes. While specific studies immobilizing enzymes within an this compound matrix are not yet widely reported, the principle has been established with other biopolymer hydrogels. The potential benefits include improved enzyme stability against changes in temperature and pH and the development of reusable biocatalytic systems. mdpi.com
The ordered, repetitive structures formed during peptide self-assembly can be used as templates to direct the synthesis and organization of inorganic nanomaterials. The nanofibers created by Fmoc-peptides, with their defined diameters and surface chemistries, can act as scaffolds for the nucleation and growth of nanoparticles, leading to the formation of hybrid organic-inorganic nanowires or other ordered assemblies.
For instance, the synergy between Fmoc-amino acids and silver ions (Ag+) has been shown to not only form stable metallohydrogels but also to incorporate silver nanoparticles. nih.govsci-hub.box The peptide nanofibers can control the size, morphology, and spatial distribution of the nanoparticles, preventing their uncontrolled aggregation and tailoring the material's properties. The peptide sequence of this compound, with its distinct side chains, could offer specific interaction sites for various metal ions, providing a programmable template for creating novel functional nanomaterials for applications in catalysis, sensing, and electronics.
Antimicrobial Research Applications
The rise of antibiotic-resistant bacteria has created an urgent need for new antimicrobial agents with novel mechanisms of action. Self-assembling Fmoc-peptides and amino acids have emerged as a promising class of antimicrobial materials, often forming hydrogels that can provide localized and sustained action.
Research has shown that hydrogels formed from certain Fmoc-amino acids exhibit potent antimicrobial properties. A notable example is the co-assembly of Fmoc-phenylalanine (hydrogelator) and Fmoc-leucine (antimicrobial building block), which creates a hydrogel with selective bactericidal activity against Gram-positive bacteria, such as Staphylococcus aureus, while remaining biocompatible with mammalian cells. nih.govbeilstein-journals.org The hydrogel format is particularly advantageous for applications like wound dressings or coatings for medical devices, as it can conform to a specific site and act as a reservoir for the sustained release of the active antimicrobial components. beilstein-journals.orgnih.gov
Given that this compound contains both leucine (B10760876) and phenylalanine residues, it is a prime candidate for the design of a single-component antimicrobial hydrogel. Its structure integrates the hydrogel-forming tendency of the Phe residue and the antimicrobial potential of the Leu residue into one molecule. Studies on other Fmoc-peptides have also shown that modifying the peptide sequence can yield broad-spectrum activity against both Gram-positive and Gram-negative bacteria. mdpi.com
Table 2: Antimicrobial Activity of Selected Fmoc-Amino Acid/Peptide Hydrogels
| Hydrogel System | Target Bacteria | Key Findings |
|---|---|---|
| Fmoc-Phe / Fmoc-Leu | Gram-positive (S. aureus) | Co-assembled hydrogel selectively kills Gram-positive bacteria and inhibits ~95% of bacterial proliferation after 20 hours. beilstein-journals.org |
| Fmoc-Phe | Gram-positive (including MRSA) | Activity is attributed to the release of soluble Fmoc-F fragments from the hydrogel. nih.gov |
| Fmoc-Amino Acids / Ag+ | Gram-positive (S. aureus) & Gram-negative (E. coli) | Synergistic antimicrobial effect between Fmoc-amino acids and silver ions/nanoparticles. sci-hub.box |
| Fmoc-dipeptides functionalized with pyridinium | Gram-positive (B. subtilis, S. aureus) & Gram-negative (P. aeruginosa, E. coli) | Positively charged hydrogelators show remarkable broad-spectrum bactericidal efficacy. mdpi.com |
The antimicrobial mechanism of Fmoc-amino acids and peptides is believed to involve the physical disruption of the bacterial cell envelope. nih.gov The hydrophobic Fmoc group plays a critical role by interacting with the lipid bilayer of the bacterial cell membrane. sci-hub.box This interaction destabilizes the membrane, leading to increased permeability, leakage of cytoplasmic contents, and ultimately, cell death. sci-hub.boxnih.gov
For Gram-positive bacteria, studies on Fmoc-Leu and Fmoc-Phe co-assemblies suggest that the molecules disrupt both the cell wall and the cell membrane. beilstein-journals.org The leucine component is hypothesized to interact effectively with staphylococcal membranes through non-electrostatic interactions. nih.gov In some cases, the antimicrobial action is linked to the surfactant-like properties of the Fmoc-amino acids, which can solubilize membrane components. nih.gov The combination of leucine, phenylalanine, and alanine (B10760859) in this compound presents a unique combination of hydrophobicity and structural features that could efficiently disrupt bacterial membranes, making the exploration of its precise mechanism a significant area of future research.
Table of Mentioned Compounds
| Compound Name | Abbreviation |
|---|---|
| This compound | - |
| 9-fluorenylmethoxycarbonyl | Fmoc |
| Leucine | Leu |
| Phenylalanine | Phe |
| Alanine | Ala |
| Fmoc-phenylalanine | Fmoc-F |
| Fmoc-diphenylalanine | Fmoc-FF |
| Fmoc-leucine | Fmoc-L |
| Fmoc-Arg-Gly-Asp | Fmoc-RGD |
| Fmoc-D-Phenylalanine3 | Fmoc-D-Phe3 |
Role in Fundamental Drug Discovery Research (Methodological and Conceptual Aspects)
The protected tripeptide this compound, while a specific entity, represents a class of molecules central to modern drug discovery paradigms. Its utility is best understood through its role as a structural motif and a building block in various high-throughput and rational design methodologies aimed at identifying and optimizing novel therapeutic agents. The constituent amino acids—Leucine (Leu), Phenylalanine (Phe), and Alanine (Ala)—each contribute unique properties of hydrophobicity, aromaticity, and steric bulk, which are critical determinants in molecular recognition and biological activity.
Utilization in Combinatorial Peptide Library Synthesis for Activity Screening
This compound is an exemplary building block for the construction of combinatorial peptide libraries, a cornerstone of modern high-throughput screening. In this approach, vast numbers of different peptide sequences are synthesized simultaneously to be screened for a specific biological activity, such as binding to a receptor or inhibiting an enzyme. The fluorenylmethyloxycarbonyl (Fmoc) group is crucial for this process, serving as a temporary protecting group for the N-terminus of the peptide. Its stability under various coupling conditions and its clean removal (deprotection) with a mild base like piperidine (B6355638) are key to the success of Solid-Phase Peptide Synthesis (SPPS), the primary method for creating these libraries.
The individual Fmoc-protected amino acids—Fmoc-Leu-OH, Fmoc-Phe-OH, and Fmoc-Ala-OH—are routinely used as foundational components in "split-and-pool" synthesis strategies. nih.gov This method allows for the generation of millions of unique peptide sequences on a solid support, where each bead carries a single peptide entity. While the direct use of the entire this compound tripeptide as a single building block is less common than stepwise addition of individual amino acids, it offers a pathway to introduce a defined, structurally significant motif into a specific position within a library. This can accelerate the synthesis process and focus the library's chemical diversity around a core sequence known or hypothesized to be important for activity.
The screening of such libraries has been instrumental in identifying lead compounds for a wide range of therapeutic targets. nih.gov The process involves exposing the library to a biological target and identifying the "hit" compounds that exhibit the desired interaction. The Leu-Phe-Ala sequence itself, combining hydrophobic and aromatic residues, is a common motif in protein-protein interactions, making libraries containing this sequence valuable for discovering inhibitors of such interactions.
Investigation of Structure-Activity Relationships (SAR) in Peptide Analogs
Once a "hit" compound is identified from a library screening, the next critical step is to understand its structure-activity relationship (SAR). This involves systematically modifying the structure of the lead peptide and observing how these changes affect its biological activity. The goal is to identify the key amino acid residues and functional groups responsible for the desired effect and to optimize the compound's potency, selectivity, and pharmacokinetic properties.
Starting with a lead sequence like Leu-Phe-Ala, medicinal chemists would synthesize a series of analogs. For example, each position could be systematically replaced with other amino acids to probe the importance of its side chain. An "alanine scan," where each residue is replaced by alanine, is a common technique to identify critical residues. acs.org For the Leu-Phe-Ala sequence, an alanine scan might reveal, for instance, that the bulky hydrophobic group of Leucine and the aromatic ring of Phenylalanine are essential for activity, while the small methyl group of Alanine is more tolerant to substitution.
Further SAR studies could involve:
Stereochemical modifications: Replacing an L-amino acid with its D-isomer to increase proteolytic stability and explore different conformational spaces.
Side chain modifications: Altering the size, polarity, or charge of the side chains. For example, replacing Phenylalanine with other aromatic amino acids like Tyrosine or Tryptophan.
Backbone modifications: Introducing non-natural amino acids or altering the peptide bond to create peptidomimetics with improved drug-like properties.
These systematic modifications provide a detailed map of the molecular interactions between the peptide and its target, guiding the rational design of more potent and specific drug candidates. acs.orgnih.gov
Use as Model Systems for Peptide-Enzyme Interaction Studies (e.g., Butyrylcholinesterase inhibition)
Fmoc-protected amino acids and peptides have emerged as valuable tools for studying peptide-enzyme interactions, notably as inhibitors of enzymes like butyrylcholinesterase (BChE). BChE is a target of interest in neurodegenerative diseases such as Alzheimer's disease. nih.gov Research has shown that the Fmoc group itself, due to its aromatic and hydrophobic nature, can contribute significantly to binding within the active site of BChE. nih.govnih.gov
Studies on individual Fmoc-amino acids have demonstrated that the nature of the amino acid side chain plays a crucial role in the inhibitory potency. For instance, Fmoc-Leucine has been identified as a more potent inhibitor of BChE than Fmoc-Phenylalanine or Fmoc-Alanine, which showed little to no inhibitory effect under the tested conditions. nih.gov This suggests that the isobutyl side chain of Leucine provides favorable interactions within the enzyme's active site.
Building upon this, researchers have explored Fmoc-dipeptides as BChE inhibitors, hypothesizing that extending the peptide chain could lead to increased interactions and higher potency. researchgate.netcalstate.edu Indeed, studies have shown that certain Fmoc-dipeptides can be more effective inhibitors than their single amino acid counterparts. For example, Fmoc-Leu-Leu-O- was found to be a more potent inhibitor than Fmoc-Leu-O-. researchgate.net This highlights the potential of using short, Fmoc-protected peptides like this compound as model systems to probe the extended binding sites of enzymes and to serve as scaffolds for developing more potent and selective inhibitors.
| Compound | Ki (μM) | Reference |
|---|---|---|
| Fmoc-Leu-OH | 115 ± 11 | nih.gov |
| Fmoc-Phe-OH | 330 ± 15 | nih.gov |
| Fmoc-Ile-OH | 194 ± 13 | nih.gov |
| Fmoc-Trp-OH | 193 ± 21 | nih.gov |
| Fmoc-Val-OH | 313 ± 14 | nih.gov |
| Fmoc-Ala-OH | No significant inhibition | nih.gov |
Rational Design and Engineering of Novel Architectures with Controllable Functions
Beyond its role in drug discovery, the principles guiding the use of this compound extend to the rational design of novel biomaterials and functional architectures. Rational design involves creating new molecules and materials with a specific function based on a predictive understanding of their structure-property relationships. nih.gov
The sequence Leu-Phe-Ala, with its amphiphilic character, can be a key motif in designing self-assembling peptides. These peptides can spontaneously organize into well-defined nanostructures such as nanofibers, nanotubes, and hydrogels under specific conditions. rsc.org The Fmoc group, with its propensity for π-π stacking, often acts as a powerful gelator, driving the self-assembly process. By strategically incorporating sequences like Leu-Phe-Ala, researchers can control the morphology and mechanical properties of the resulting nanomaterials. nih.gov
These self-assembled structures have a wide range of potential applications in bioengineering, including:
Tissue Engineering: Creating scaffolds that mimic the extracellular matrix to support cell growth and tissue regeneration.
Drug Delivery: Encapsulating therapeutic agents within hydrogels for sustained and targeted release. nih.gov
Biocatalysis: Immobilizing enzymes within a nanofibrous network to enhance their stability and reusability.
The ability to precisely control the amino acid sequence allows for the engineering of these materials with responsive properties. For example, by incorporating pH- or temperature-sensitive residues, it is possible to create "smart" materials that undergo a structural transition in response to environmental cues. The Leu-Phe-Ala motif, as part of a larger peptide sequence, can be rationally incorporated to fine-tune the hydrophobic interactions that govern the stability and responsiveness of these advanced functional materials.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing Fmoc-Leu-Phe-Ala-OH using Fmoc-based solid-phase peptide synthesis (SPPS)?
- Methodological Answer : The synthesis involves sequential coupling of Fmoc-protected amino acids (Leu, Phe, Ala) to a resin-bound peptide chain. Key steps include:
- Deprotection : Use 20% piperidine in DMF to remove the Fmoc group .
- Coupling : Activate Fmoc-Leu-OH, Fmoc-Phe-OH, and Fmoc-Ala-OH with coupling reagents like EDC/HOBt (1:1 molar ratio) in DMF. Reaction times typically range from 1–4 hours under nitrogen .
- Cleavage : Treat the resin with TFA/water/TIPS (95:2.5:2.5) for 2 hours to release the peptide .
- Validation : Monitor each step via Kaiser test for free amine groups and characterize intermediates using LC-MS .
Q. How is this compound purified post-synthesis, and what analytical techniques confirm its purity and structure?
- Purification : Use reversed-phase HPLC (RP-HPLC) with a C18 column and gradient elution (e.g., 10–90% acetonitrile in 0.1% TFA/water). Collect fractions at λ = 214 nm .
- Characterization :
- Purity : Analytical HPLC with >95% purity threshold.
- Structure : Confirm via ESI-MS (expected [M+H]+ ion) and ¹H-NMR in deuterated DMSO or CDCl₃ (e.g., Fmoc group protons at δ 7.2–7.8 ppm) .
Advanced Research Questions
Q. What strategies optimize coupling efficiency for this compound in SPPS, particularly with sterically hindered residues?
- Challenges : Bulky side chains (e.g., Leu, Phe) may reduce coupling efficiency.
- Solutions :
- Double Coupling : Repeat coupling steps with fresh reagents.
- Microwave-Assisted Synthesis : Reduce reaction time (10–20 minutes) while improving yield .
- Alternative Activators : Replace EDC/HOBt with HATU/DIPEA for higher activation efficiency .
- Validation : Compare yields via LC-MS and adjust protocols based on real-time monitoring .
Q. How do solvent polarity and temperature influence the secondary structure of this compound in solution?
- Methodology :
- Solvent Screening : Test in DMSO, TFE, or aqueous buffers (e.g., phosphate pH 7.4) to assess β-sheet or α-helix propensity.
- Spectroscopic Analysis : Use circular dichroism (CD) spectroscopy (190–260 nm) to detect secondary structures. FTIR can identify amide I bands (1600–1700 cm⁻¹) for structural confirmation .
- Data Interpretation : Compare spectra with reference peptides to correlate solvent conditions with structural stability.
Q. How can researchers resolve contradictions in reported synthesis yields for this compound under varying conditions?
- Case Study : reports 65% purity post-synthesis, while other studies achieve >90%.
- Troubleshooting :
- Reagent Quality : Ensure anhydrous DMF and fresh coupling reagents to minimize side reactions.
- Racemization Check : Analyze diastereomers via chiral HPLC if racemization is suspected .
- Byproduct Identification : Use LC-MS/MS to detect deletion peptides or truncated sequences .
Methodological Considerations
Q. What are the critical steps to minimize aspartimide formation during the synthesis of this compound?
- Preventive Measures :
- Deprotection Control : Limit piperidine exposure time (<10 minutes) during Fmoc removal.
- Side-Chain Protection : Use Hmb (2-hydroxy-4-methoxybenzyl) or Dmb (2,4-dimethoxybenzyl) groups for Asp/Glu residues if present .
- Validation : Monitor for aspartimide-related peaks at 215 nm in HPLC and confirm via MS fragmentation .
Q. How does the choice of resin (e.g., Wang vs. Rink amide) impact the synthesis and cleavage efficiency of this compound?
- Resin Comparison :
- Wang Resin : Requires acidic cleavage (TFA) and yields free C-terminal carboxylic acid.
- Rink Amide Resin : Cleavage with TFA yields C-terminal amide, useful for mimicking native peptide termini.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
